molecular formula C17H14FNO3 B8494495 Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate

Cat. No.: B8494495
M. Wt: 299.30 g/mol
InChI Key: ADSKQWNKFDBWEK-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 4-position, a benzyloxy group at the 5-position, and a methyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The specific substitutions are introduced through subsequent reactions:

    Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Benzyloxylation: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.

    Esterification: The methyl ester group at the 2-position is typically introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine and benzyloxy substitutions enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator of these targets, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate can be compared with other indole derivatives such as:

    Methyl 4-fluoroindole-2-carboxylate: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    Methyl 5-benzyloxyindole-2-carboxylate: Lacks the fluorine atom, affecting its reactivity and interactions.

    Methyl 4-chloro-5-benzyloxyindole-2-carboxylate: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

The unique combination of fluorine and benzyloxy substitutions in this compound provides distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

methyl 4-fluoro-5-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14FNO3/c1-21-17(20)14-9-12-13(19-14)7-8-15(16(12)18)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

ADSKQWNKFDBWEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl-2-azido-3-(2-fluoro-3-benzyloxyphenyl)propenoate (16.7 g) in xylene (600 ml) was added dropwise with stirring to refluxino xylene (2.4 L) over 1 hour and then stirred for a further 20 minutes. The reaction mixture was concentrated in vacuo and purified by flash column chromatography, using a gradient of 0-100% ethyl acetate/iso-hexane as eluent to give the product as a yellow solid (12.93 g) 1H NMR (DMSO-d6) δ 3.85(s, 3H), 5.15(s, 2H), 7.05-7.45(m, 8H), 12.06(s, 1H); M/z(+) 300.4 (MH+)
Name
methyl-2-azido-3-(2-fluoro-3-benzyloxyphenyl)propenoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step Two

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